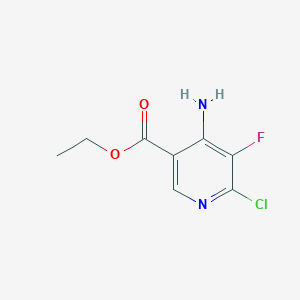

Ethyl 4-amino-6-chloro-5-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-6-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-chloro-5-fluoronicotinate can be synthesized through a multi-step process involving the halogenation and amination of nicotinic acid derivatives. One common method involves the following steps :

Halogenation: Starting with 2-chloro-3-fluoro-5-iodopyridin-4-amine, the compound is subjected to halogenation using palladium-catalyzed reactions.

Amination: The halogenated intermediate is then reacted with ammonia or an amine source to introduce the amino group.

Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-5-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4-amino-6-chloro-5-fluoronicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-amino-6-chloro-5-fluoronicotinate can be compared with other nicotinic acid derivatives, such as:

Ethyl 4-amino-6-chloronicotinate: Lacks the fluoro substituent, leading to different reactivity and biological activity.

Ethyl 4-amino-5-fluoronicotinate: Lacks the chloro substituent, affecting its chemical properties and applications.

Ethyl 4-amino-6-chloro-3-fluoronicotinate: The position of the fluoro group is different, resulting in altered chemical behavior

This compound is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-amino-6-chloro-5-fluoronicotinate (EACF) is a chemical compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores the biological activity of EACF, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C8H8ClFN2O2

- Molecular Weight : 218.61 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its structure.

EACF functions primarily as a bioactive compound with potential inhibitory effects on various biological targets. Its structural features suggest possible interactions with enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

EACF has been investigated for its antitumor properties. In vitro studies have shown that compounds similar to EACF exhibit significant inhibition of cancer cell proliferation. For instance, fluorinated derivatives have demonstrated enhanced binding affinities and inhibitory potencies against tumor markers such as MDM2, which is crucial in the regulation of p53, a key tumor suppressor protein .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, it may act as a PARP1 inhibitor, which is relevant in cancer therapy due to its role in DNA repair mechanisms . The inhibition of PARP1 can lead to increased sensitivity of cancer cells to chemotherapy.

Case Studies

-

In Vitro Studies :

- EACF and its analogs were subjected to fluorescence polarization assays to determine their inhibitory potency against MDM2. The results indicated IC50 values ranging from 119 nM to 160 nM for related compounds .

- Binding affinity studies showed that EACF derivatives could effectively bind to target proteins involved in tumorigenesis.

- In Vivo Studies :

Data Tables

Properties

IUPAC Name |

ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIJYBRHUZZBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.